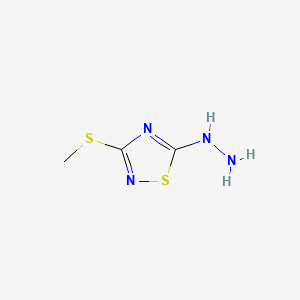![molecular formula C18H11NO4 B12905060 3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid CAS No. 6336-87-4](/img/structure/B12905060.png)
3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a naphthoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and functional group modifications. Specific reagents and conditions may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds.
科学研究应用
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
2-Methyl-1,4-naphthoquinone: Shares a similar quinone structure but lacks the extended naphthoquinoline core.
3-Methyl-2,7-dioxo-1,2,3,7-tetrahydroquinoline-4-carboxylic acid: Similar in structure but differs in the degree of saturation and functional groups.
Uniqueness
3-Methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-carboxylic acid is unique due to its specific naphthoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6336-87-4 |
|---|---|
分子式 |
C18H11NO4 |
分子量 |
305.3 g/mol |
IUPAC 名称 |
14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-12-carboxylic acid |
InChI |
InChI=1S/C18H11NO4/c1-19-14(20)8-13-9-4-2-3-5-10(9)17(21)11-6-7-12(18(22)23)16(19)15(11)13/h2-8H,1H3,(H,22,23) |
InChI 键 |
GSLMLNVXPCIZMM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C2C3=CC=CC=C3C(=O)C4=C2C1=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


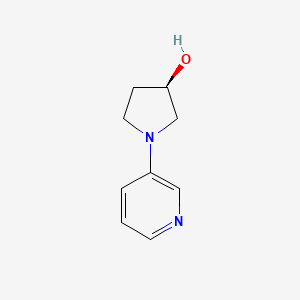

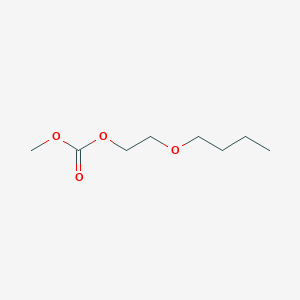

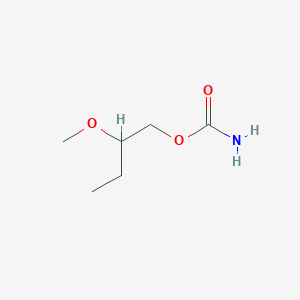
methyl}acetamide](/img/structure/B12904993.png)
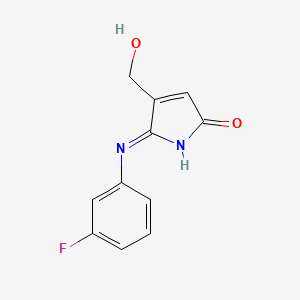
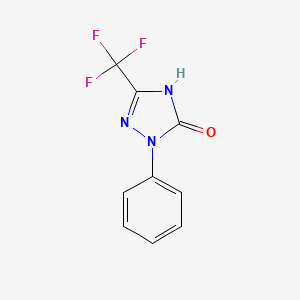
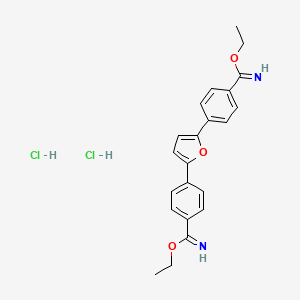
![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)

![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)
